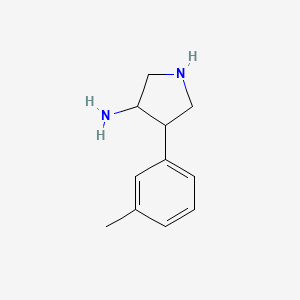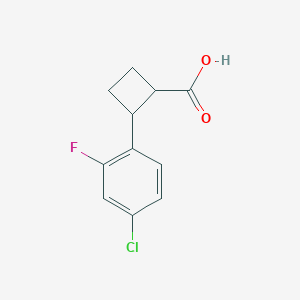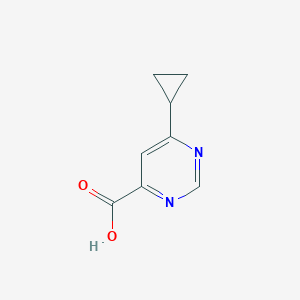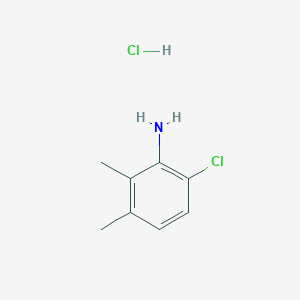![molecular formula C6H4ClIN4 B1433269 4-氯-3-碘-1-甲基-1H-吡唑并[3,4-d]嘧啶 CAS No. 1092789-28-0](/img/structure/B1433269.png)
4-氯-3-碘-1-甲基-1H-吡唑并[3,4-d]嘧啶
描述
科学研究应用
合成和药物开发中的应用
一种新的合成路线用于4-氯-6-(氯甲基)-1-甲基-1H-吡唑并[3,4-d]嘧啶,这可能是一个相关化合物,从乙酸乙酯5-氨基-1-甲基-1H-吡唑-4-羧酸乙酯开始,经过两步过程,展示了它作为进一步化学修饰的中间体的实用性(Ogurtsov & Rakitin, 2021)。这个过程突出了该化合物在合成具有潜在药理用途的物质方面的相关性。
催化作用和化学转化
对4-氯-1H-吡唑并[3,4-d]嘧啶的研究表明,这些化合物可以通过特定盐催化的芳香醛进行亲核芳香化反应,形成芳基1-甲基-1H-吡唑并[3,4-d]嘧啶-4-基酮。这种反应途径对于开发具有各种潜在应用的化合物至关重要,包括治疗剂(Miyashita et al., 1990)。
生物活性和药理潜力
一些研究集中在合成和生物评价新型吡唑并嘧啶衍生物上,揭示了它们作为抗癌和抗5-脂氧合酶剂的潜力。这些化合物通过涉及4-氯-3-碘-1-甲基-1H-吡唑并[3,4-d]嘧啶或相关化学品的缩合反应合成,展示了这些中间体在各种健康状况的药物发现和开发中的重要性(Rahmouni et al., 2016)。
化学表征和结构分析
从4-氯-3-碘-1-甲基-1H-吡唑并[3,4-d]嘧啶衍生的化合物的结构表征,包括元素分析、高分辨质谱和核磁共振光谱,为理解它们的化学性质和潜在应用奠定了基础。这种分析方法确保了化合物的准确鉴定以及它们在医药化学中进一步研究和应用的适用性(Ogurtsov & Rakitin, 2021)。
作用机制
Target of Action
The primary target of 4-chloro-3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is particularly involved in the transition from the G1 phase, where the cell grows, to the S phase, where DNA is replicated .
Mode of Action
4-chloro-3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing it from interacting with its substrates. This inhibits the kinase’s activity, leading to a halt in the cell cycle progression .
Biochemical Pathways
By inhibiting CDK2, 4-chloro-3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine affects the cell cycle control pathway . This pathway is crucial for the regulation of cell division and growth. When CDK2 is inhibited, the cell cannot progress from the G1 phase to the S phase, leading to a halt in cell division .
Result of Action
The inhibition of CDK2 by 4-chloro-3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine leads to significant alterations in cell cycle progression, as well as the induction of apoptosis within cells . This results in the inhibition of cell growth, making this compound potentially useful in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .
未来方向
属性
IUPAC Name |
4-chloro-3-iodo-1-methylpyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClIN4/c1-12-6-3(5(8)11-12)4(7)9-2-10-6/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNIWEIXFHXCBBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)Cl)C(=N1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClIN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![[3-(Oxolan-3-ylmethoxy)pyridin-4-yl]methanamine](/img/structure/B1433199.png)





